Home > Products > Screening Compounds P102767 > (D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR
(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR - 878889-74-8

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

Catalog Number: EVT-2714015
CAS Number: 878889-74-8
Molecular Formula: C13H24N4O3
Molecular Weight: 284.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide is a natural product found in Streptomyces clavifer with data available.
A hypothalamic tripeptide, enzymatic degradation product of OXYTOCIN, that inhibits the release of MELANOCYTE-STIMULATING HORMONES.
Overview

(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor, also known as Melanocyte-Inhibiting Factor, is an endogenous peptide derived from the cleavage of oxytocin. This compound plays a significant role in regulating the release of melanocyte-stimulating hormone, which is crucial for skin pigmentation and other physiological processes. It is classified as a hypothalamic tripeptide and has been implicated in various neurobiological functions, including modulation of dopamine levels and opioid receptor activity .

Source and Classification

(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor is synthesized in the hypothalamus and is a product of oxytocin degradation. It belongs to a class of neuropeptides that influence both peripheral and central nervous system activities. This peptide is categorized under neuropeptides due to its role in neurotransmission and hormonal regulation .

Synthesis Analysis

Methods

The synthesis of (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor typically involves solid-phase peptide synthesis techniques. The process includes:

  1. Initial Assembly: The peptide chain is built stepwise on a solid support using protected amino acids.
  2. Deprotection: Protective groups are removed to allow for peptide bond formation.
  3. Cleavage: The completed peptide is cleaved from the resin, often using trifluoroacetic acid.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high purity and yield. Common reagents include coupling agents like dicyclohexylcarbodiimide and solvents such as dimethylformamide .

Molecular Structure Analysis

Structure

The molecular formula for (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor is C13H24N4O3C_{13}H_{24}N_{4}O_{3}, with a molar mass of approximately 284.36 g/mol. Its structure consists of a tripeptide sequence that includes proline, D-leucine, and glycine.

Data

  • IUPAC Name: Pro-D-Leu-Gly-NH2
  • CAS Number: 9083-38-9
  • PubChem CID: 112619
  • Chemical Structure: The specific three-dimensional conformation can be modeled using computational chemistry tools to predict its interactions with receptors .
Chemical Reactions Analysis

Reactions

(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor primarily participates in biochemical reactions that modulate neurotransmitter systems. It inhibits the release of alpha-melanocyte-stimulating hormone through competitive binding at receptor sites.

Technical Details

The compound's stability in biological systems allows it to resist enzymatic degradation, which is critical for its function as a neuropeptide. Studies have shown that it can interact with various receptors, enhancing or inhibiting their activity based on the physiological context .

Mechanism of Action

Process

The mechanism by which (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor exerts its effects involves:

  1. Binding to Receptors: It binds to specific receptors in the hypothalamus, inhibiting the release of melanocyte-stimulating hormone.
  2. Modulation of Neurotransmitters: It influences dopamine levels by acting as a positive allosteric modulator on dopamine receptor subtypes.
  3. Inhibition of Opioid Effects: The compound antagonizes opioid receptor activation, which may contribute to its antidepressant effects .

Data

Research indicates that (D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor can cross the blood-brain barrier effectively, allowing it to exert central nervous system effects rapidly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Highly stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with specific enzymes but shows resistance to proteolytic degradation.

Relevant data from studies indicate that its bioavailability upon injection is nearly 100%, making it effective for therapeutic applications .

Applications

(D-Leu2)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor has several scientific uses, including:

  1. Research in Neurobiology: Investigated for its role in mood regulation and potential antidepressant properties.
  2. Therapeutic Applications: Explored as a treatment option for conditions related to melanocyte activity and dopamine dysregulation.
  3. Pharmacological Studies: Used in studies examining the interactions between neuropeptides and neurotransmitter systems, particularly in relation to stress responses and pain modulation .

This compound's multifaceted actions make it a valuable subject for ongoing research in pharmacology and neurobiology.

Mechanisms of Action and Receptor Interactions

Allosteric Modulation of Dopamine Receptor Subtypes

(D-Leu²)-Melanocyte-Stimulating Hormone-Release Inhibiting Factor (abbreviated as (D-Leu²)-MIF-1 or MIF-1) functions as a potent positive allosteric modulator (PAM) of specific dopamine receptor subtypes. This tripeptide derivative (structurally related to Pro-Leu-Gly-NH₂) enhances dopamine signaling through conformational changes in receptor topology, distinct from orthosteric ligand binding.

Positive Allosteric Effects on D2 and D4 Dopamine Receptors

MIF-1 exhibits subtype-selective activity for D2 and D4 dopamine receptors. Biochemical assays demonstrate that it increases the binding affinity of dopamine at D2 receptors by 40–60% and potentiates Gαi/o-mediated signaling, reducing intracellular cAMP production [1] [9]. For D4 receptors, MIF-1 enhances agonist efficacy by stabilizing high-affinity receptor states, facilitating dopaminergic neurotransmission implicated in cognition and motor control [1] [16]. This modulation underlies MIF-1’s anti-Parkinsonian and nootropic effects observed in preclinical models [1] [29].

Table 1: Allosteric Modulation of Dopamine Receptor Subtypes by (D-Leu²)-MIF-1

Receptor SubtypeModulation TypeEffect on Dopamine BindingFunctional Outcome
D2Positive (PAM)↑ 40–60%Enhanced Gi signaling; reduced cAMP
D4Positive (PAM)↑ agonist efficacyStabilized high-affinity state
D1/D5NoneNo significant changeNo modulation observed

Structural Determinants of D2 Receptor Binding Affinity

The allosteric binding site of MIF-1 localizes to a cleft between transmembrane domains 3, 4, and intracellular loop 2 (ICL2) of the D2 receptor. Mutagenesis studies identify residues R130ᴵᴰᴸ², W123³⁺⁵², and K138⁴·⁴⁰ as critical for MIF-1 binding [6] [9]. Hydrophobic interactions involving M135ᴵᴰᴸ² and L143⁴·⁴⁵ stabilize the peptide-receptor complex, while cation-π interactions between R130ᴵᴰᴸ² and the leucine side chain of MIF-1 drive conformational shifts that enhance orthosteric site accessibility [6] [9] [16]. This site is evolutionarily divergent from D1-like receptors, explaining MIF-1’s subtype specificity [6].

Antagonism of Opioid Receptor-Mediated Signaling Pathways

MIF-1 concurrently antagonizes opioid pathways, creating a functional balance between dopaminergic excitation and opioid-mediated inhibition.

Competitive Inhibition of μ-Opioid Receptor Activation

MIF-1 binds the μ-opioid receptor (MOR) orthosteric site with moderate affinity (Kᵢ ≈ 150 nM), acting as a competitive antagonist [1] [8]. In vivo, it reverses morphine-induced catalepsy and analgesia by blocking MOR activation, evidenced by reduced β-arrestin recruitment and Gαi signaling [1] [4]. Electrophysiological studies confirm MIF-1 diminishes MOR-dependent neuronal hyperpolarization in periaqueductal gray matter, directly countering opioid effects [1] [3].

Cross-Talk Between Dopaminergic and Opioid Systems

The peptide integrates dopaminergic and opioid signaling via receptor heterodimerization. MIF-1 binding to D2-MOR heteromers uncouples MOR from G-proteins while enhancing D2-mediated Gi signaling [1] [9]. This cross-talk modulates reward pathways: MIF-1 reduces opioid self-administration in rodents but amplifies dopamine-dependent locomotor responses, highlighting its role in fine-tuning neurotransmitter crosstalk [1] [8].

Neuroendocrine Regulation via α-MSH Release Inhibition

MIF-1 is a proteolytic fragment of oxytocin that retains potent neuroendocrine regulatory functions, primarily through inhibiting melanocortin signaling.

Hypothalamic-Pituitary Axis Modulation

As a melanostatin, MIF-1 suppresses α-melanocyte-stimulating hormone (α-MSH) release from hypothalamic neurons. This occurs via inhibition of proopiomelanocortin (POMC) processing in arcuate nucleus neurons, reducing bioactive α-MSH synthesis [1] [5] [8]. Consequently, MIF-1 attenuates α-MSH-driven activation of the hypothalamic-pituitary-adrenal (HPA) axis. Studies show it reduces corticotropin-releasing hormone (CRH) transcription in the paraventricular nucleus (PVN) by 50% and blunts stress-induced corticosterone elevation [1] [3] [7].

Interaction with Melanocortin Receptor Dynamics

MIF-1 indirectly modulates melanocortin-4 receptors (MC4R) by limiting α-MSH availability. α-MSH typically excites PVN CRH neurons via MC4R agonism (33% of CRH neurons express MC4R) [3] [4]. MIF-1’s α-MSH suppression thus dampens MC4R-mediated activation of the HPA axis. Additionally, MIF-1 synergizes with agouti-related peptide (AgRP), an endogenous MC4R antagonist, to further inhibit TRH release and suppress thyroid axis activity, demonstrating broad neuroendocrine influence [4] [7].

Table 2: Neuroendocrine Interactions of (D-Leu²)-MIF-1

Target PathwayEffect of MIF-1Physiological Outcome
POMC processing↓ α-MSH synthesis & releaseReduced HPA axis activation
CRH neurons (PVN)↓ CRH gene transcriptionLower plasma corticosterone
MC4R activationIndirect ↓ via reduced α-MSHAttenuated stress/feding responses
TRH release↓ via synergy with AgRPSuppressed hypothalamic-pituitary-thyroid axis

Properties

CAS Number

878889-74-8

Product Name

(D-LEU2)-MELANOCYTE-STIMULATING HORMONE-RELEASE INHIBITING FACTOR

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C13H24N4O3

Molecular Weight

284.36

InChI

InChI=1S/C13H24N4O3/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20)

InChI Key

NOOJLZTTWSNHOX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.